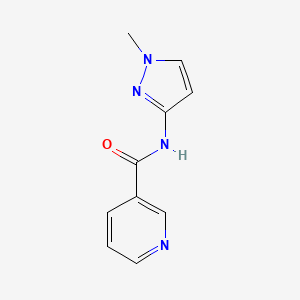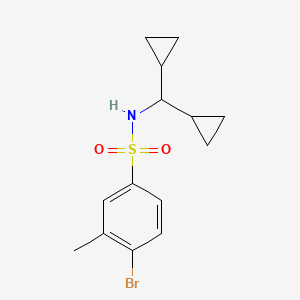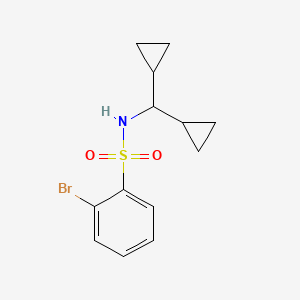![molecular formula C18H19BrN4O B7538487 [1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as BPPM, is a chemical compound that has recently gained attention in the scientific community due to its potential medicinal properties. BPPM has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of BPPM is not fully understood. However, it has been proposed that BPPM exerts its biological activities by targeting various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BPPM has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory and immune responses, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. BPPM has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to inhibit the replication of HBV and HCV in vitro.
Advantages and Limitations for Lab Experiments
BPPM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPPM has also been shown to exhibit various biological activities, which makes it a promising candidate for further research. However, BPPM also has some limitations. It has low solubility in water, which may make it difficult to use in certain experiments. Furthermore, the mechanism of action of BPPM is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of BPPM. One possible direction is to further investigate the mechanism of action of BPPM. Understanding the molecular targets of BPPM could provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate the in vivo efficacy and toxicity of BPPM. Animal studies could provide valuable information on the pharmacokinetics and pharmacodynamics of BPPM. Furthermore, the development of BPPM derivatives with improved solubility and potency could enhance its potential as a therapeutic agent. Overall, BPPM has the potential to be developed as a novel therapeutic agent for various diseases, and further research is needed to fully explore its medicinal properties.
Figure 1: Chemical structure of BPPM
H3C
|
N
|
N
|
C1=C(NC=N1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)Br
Synthesis Methods
The synthesis of BPPM involves the reaction of (4-bromophenyl)cyclopropyl ketone with 4-pyrimidin-2-ylpiperazine in the presence of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure BPPM. The chemical structure of BPPM is shown in Figure 1.
Scientific Research Applications
BPPM has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. BPPM has also been shown to possess anti-cancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to exhibit anti-viral properties by inhibiting the replication of hepatitis B virus (HBV) and hepatitis C virus (HCV) in vitro.
properties
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-4-2-14(3-5-15)18(6-7-18)16(24)22-10-12-23(13-11-22)17-20-8-1-9-21-17/h1-5,8-9H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYREAPDHVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)




![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

